3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is a compound with notable significance in both chemical synthesis and biological research. It serves as a versatile building block in the development of various pharmaceuticals and specialty chemicals. The compound is characterized by its unique morpholine ring structure combined with a phenyl group, which contributes to its diverse applications in scientific studies, particularly in enzyme inhibition and receptor binding .
This compound can be synthesized through several methods, primarily involving the reaction of morpholine with 1-phenyl-1-propanone, followed by reduction and treatment with hydrochloric acid to form the dihydrochloride salt. The synthesis is often optimized for industrial production to enhance yield and efficiency .
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is classified as an amine due to the presence of the amino group in its structure. It falls under the category of morpholine derivatives, which are known for their biological activity and utility in medicinal chemistry.
The synthesis of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride typically involves:
In laboratory settings, this synthesis can be performed under controlled conditions using solvents such as ethanol or methanol and catalysts like palladium on carbon for reduction processes. In industrial applications, continuous flow reactors may be employed to optimize reaction conditions for higher yields and efficiency .
The molecular formula for 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is C_{13}H_{18}Cl_{2}N_{2}O. Its structure features:
The compound's molecular weight is approximately 285.20 g/mol. Its structural representation includes functional groups that contribute to its reactivity and biological activity.
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various acids or bases for substitution reactions. Controlled temperatures and inert atmospheres are typically maintained to prevent side reactions during these processes.
The mechanism of action of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride involves its interaction with specific enzymes or receptors within biological systems. By binding to these targets, the compound modulates their activity, which can lead to various pharmacological effects such as inhibition of nitric oxide production or modulation of neurotransmitter systems .
Research indicates that derivatives of this compound have shown potential in inhibiting nitric oxide synthase activity, making them candidates for further therapeutic exploration .
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is typically a white crystalline solid at room temperature. It has a melting point that can vary based on purity but generally falls within a range suitable for handling in laboratory conditions.
The compound exhibits solubility in water due to its ionic nature when in dihydrochloride form. It also demonstrates stability under standard laboratory conditions but should be stored away from strong oxidizing agents and at controlled temperatures to maintain integrity.
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride has diverse applications across multiple fields:
The synthesis of 3-morpholin-4-yl-1-phenyl-propylamine dihydrochloride (systematic name: 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride, CAS RN: 1020-16-2 related) follows carefully designed multi-step sequences that strategically incorporate the morpholine moiety early in the synthetic route. One industrially relevant approach begins with the nucleophilic displacement reaction between morpholine and 3-chloro-1-phenylpropan-1-one under basic conditions, typically using potassium carbonate or triethylamine as base in aprotic solvents like toluene or acetonitrile at 60-80°C. This step forms the key 3-morpholinopropiophenone intermediate, achieving yields of 73-85% after crystallization [8]. Subsequent reductive amination of the ketone functionality introduces the primary amine group, most effectively accomplished using sodium cyanoborohydride in methanol with ammonium acetate buffer at ambient temperature over 48-72 hours, followed by hydrochloric acid treatment to precipitate the dihydrochloride salt [6] [7].
Alternative pathways employ Schiff base intermediates through condensation of morpholine-containing aldehydes with anilines, followed by catalytic hydrogenation. This route demonstrates particular utility when synthesizing fluorinated derivatives, where fluorinated benzaldehydes undergo condensation with morpholine-containing amines prior to reduction. These multi-step sequences consistently deliver the target compound with overall yields of 45-60% after salt formation and purification [6]. The synthetic routes are characterized by their modularity, enabling the introduction of diverse substituents on the phenyl ring or modification of the propylamine chain length for structure-activity relationship studies.
Table 1: Comparative Analysis of Synthetic Routes to 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride
Synthetic Route | Key Intermediate | Critical Step | Reported Yield (%) | Purity Profile |
---|---|---|---|---|
Reductive Amination | 3-(Morpholin-4-yl)propiophenone | NaBH₃CN reduction | 68-73% | >98% (HPLC) |
Schiff Base Hydrogenation | N-[3-(Morpholin-4-yl)benzylidene]aniline | Pd/C hydrogenation | 55-60% | >95% (HPLC) |
Fluorinated Analog Synthesis | Fluorinated 1-(3-morpholinophenyl)ethanone | Enantioselective reduction | 40-45% | >99% ee |
The manufacturing scale-up of 3-morpholin-4-yl-1-phenyl-propylamine dihydrochloride presents distinct engineering challenges compared to laboratory synthesis. Industrial processes prioritize continuous flow technology for the morpholine alkylation step, employing tubular reactors with static mixers to achieve rapid heat dissipation and precise residence time control (typically 5-15 minutes at 100-120°C under 5-10 bar pressure). This configuration significantly reduces the formation of dialkylated impurities (<0.5%) compared to batch reactors (3-7% impurities) while improving space-time yields by 40-60% [4]. The reductive amination step benefits from heterogeneous catalytic systems in fixed-bed reactors, with supported platinum or palladium catalysts (0.5-2% loading) enabling hydrogenation at 50-80°C with hydrogen pressures of 30-50 psi, achieving near-quantitative conversion with minimal over-reduction byproducts .
Laboratory-scale synthesis typically employs batch reactors with magnetic stirring, focusing on versatility rather than throughput. The reduction step commonly utilizes homogeneous reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride in methanol or ethanol at ambient temperature over 12-72 hours. While suitable for gram-scale production, this approach faces limitations in exothermic management and requires extensive post-reaction purification. Recent advances demonstrate the implementation of catalytic transfer hydrogenation using ammonium formate with Pd/C in refluxing ethanol, achieving complete reduction within 2-4 hours with easier catalyst removal [4]. The final dihydrochloride salt formation is optimized through pH-controlled crystallization in mixed solvent systems (ethanol/ethyl acetate or methanol/MTBE), producing material with consistent particle size distribution suitable for pharmaceutical formulation [3] [8].
Table 2: Industrial vs. Laboratory Production Parameters Comparison
Production Parameter | Industrial Scale Process | Laboratory Scale Synthesis |
---|---|---|
Reactor Type | Continuous flow with static mixers | Round-bottom flask with stir bar |
Morpholine Alkylation | 120°C, 10 bar, 5-15 min residence | Reflux, atmospheric, 12-24 hr |
Reduction System | Fixed-bed Pd catalyst, H₂ 50 psi | NaBH₃CN, MeOH, 24-72 hr |
Temperature Control | Jacketed reactors with PID control | Ice bath/room temperature |
Impurity Profile | <0.5% dialkylated products | 3-7% side products |
Daily Throughput | 50-100 kg | 0.1-1 kg |
The chiral variants of 3-morpholin-4-yl-1-phenyl-propylamine have gained significant attention due to their potential for improved biological selectivity. Enantioselective synthesis employs three principal strategies: chiral pool utilization, asymmetric catalysis, and enzymatic resolution. The most industrially feasible approach involves the reductive amination of 3-(morpholin-4-yl)-1-phenylpropan-1-one using (R)- or (S)-2-methyl-CBS-oxazaborolidine as chiral catalyst (5-10 mol%) with borane-dimethylsulfide complex as reductant in toluene at -20°C to 0°C. This methodology delivers the enantiomerically enriched amine with 84-92% enantiomeric excess (ee) and 70-75% isolated yield after crystallization [5] [6].
Alternative approaches leverage chiral auxiliaries, particularly (1R,2S)-ephedrine-derived morpholine-2,3-diones, which direct the stereoselective addition of nucleophiles to the prochiral center. Following the stereoselective transformation, the auxiliary is removed under mild reducing conditions (dissolving metal reduction with lithium in liquid ammonia), preserving the chiral integrity of the target amine [5]. For multi-gram scale production, diastereomeric salt resolution remains practical, employing chiral acids such as (R)-(-)- or (S)-(+)-di-p-toluoyl-D-tartaric acid in ethanol/water mixtures. This method achieves >99% ee after two recrystallizations, albeit with reduced overall yield (35-40%) due to mother liquor recycling requirements [6] [7]. The enantiomeric purity is routinely verified by chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases with hexane/isopropanol/diethylamine mobile phases.
Table 3: Enantioselective Synthesis Methods for Chiral Morpholinopropylamines
Methodology | Chiral Inductor | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Reduction | (S)-CBS-oxazaborolidine | BH₃·DMS, toluene, -20°C | 84-92% | 70-75% |
Chiral Auxiliary | Ephedrine-derived morpholine-2,3-dione | Nucleophilic addition, then reduction | 89-96% | 60-65% |
Diastereomeric Resolution | (R)-DTTA | Ethanol/water, 0°C crystallization | >99% | 35-40% |
Enzymatic Kinetic Resolution | Lipase PS-C3 | Vinyl acetate, hexane, 30°C | >99% (single enantiomer) | 45% (theoretical max 50%) |
The keto-amine reduction and subsequent dihydrochloride salt formation constitute critical transformations that dictate the stability, crystallinity, and hygroscopicity of the final product. Reduction of the propiophenone intermediate must be carefully controlled to prevent over-reduction of the morpholine ring or the formation of secondary amines through reductive amination side reactions. Sodium cyanoborohydride in methanol/ammonium acetate buffer (pH 6.5-7.5) at 0-5°C provides optimal selectivity, reducing the ketone to the primary amine while preserving the morpholine moiety and avoiding N-alkylation side products [6]. This method consistently delivers the free base amine with >95% purity (HPLC) after aqueous workup.
The dihydrochloride salt formation significantly enhances the compound's physicochemical properties. The free base amine is dissolved in anhydrous ethanol or isopropanol at 50-60°C and treated with 2.2 equivalents of hydrochloric acid (2M solution in ether or isopropanol) with careful pH monitoring. The optimal precipitation pH range of 3.8-4.2 is critical for obtaining the crystalline dihydrate form rather than amorphous or hygroscopic forms. This crystalline dihydrochloride salt exhibits superior stability, with <0.5% degradation after 6 months at 25°C/60% RH compared to the monohydrochloride (5-8% degradation) or free base (15-20% degradation) [3] [7]. Analytical characterization confirms the salt form maintains its integrity with characteristic IR absorptions at 2400-3200 cm⁻¹ (broad, ammonium stretch), 1615 cm⁻¹ (amine bend), and 1110 cm⁻¹ (morpholine C-O-C), and shows a sharp melting point at 180-182°C with decomposition [1] [8]. The salt formation also dramatically improves aqueous solubility (>500 mg/mL versus 50 mg/mL for free base), facilitating pharmaceutical formulation development.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3